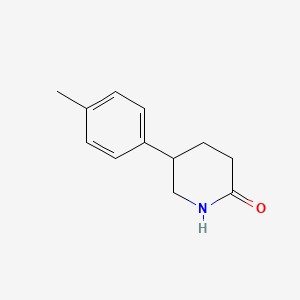

5-(p-Tolyl)piperidin-2-one, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

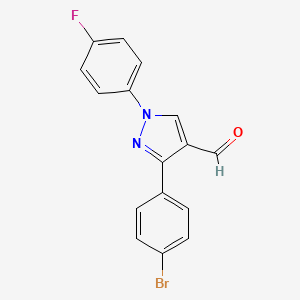

5-(p-Tolyl)piperidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of piperidin-2-one, a class of compounds that are widely present in biologically active molecules .

Synthesis Analysis

The synthesis of piperidin-4-one compounds, which include 5-(p-Tolyl)piperidin-2-one, has been a subject of interest in the pharmaceutical industry . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

Piperidin-4-one compounds generally adopt a chair conformation . The orientation of the substituents on the piperidin-4-one ring can influence the conformation of the compounds . The frontier molecular orbitals HOMO and LUMO were computed to understand the chemical reactivity and kinetic stability of the molecular compound .

Chemical Reactions Analysis

Piperidine derivatives, including 5-(p-Tolyl)piperidin-2-one, have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(p-Tolyl)piperidin-2-one can be found in chemical databases . These properties include its molecular weight, density, melting point, boiling point, and toxicity information .

科学的研究の応用

Epigenetics Research

5-(p-Tolyl)piperidin-2-one: derivatives have been studied for their potential as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a crucial role in the regulation of gene expression through epigenetic mechanisms . LSD1 is implicated in the maintenance of cancer stem cell properties, and inhibitors of this enzyme are being explored for cancer treatment.

Crystallography Studies

The compound has been used to investigate the binding modes of small-molecule inhibitors to LSD1 by means of X-ray crystallography . Understanding these interactions at the molecular level can facilitate the rational design of more potent reversible LSD1 inhibitors, which is valuable for developing new cancer therapies.

Antimicrobial Research

Derivatives of 5-(p-Tolyl)piperidin-2-one have been synthesized and screened for antimicrobial activities. For instance, compounds with this moiety have shown moderate-to-good activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents .

Biological Activity Profiling

Piperidine derivatives, including those related to 5-(p-Tolyl)piperidin-2-one , exhibit a wide range of biological activities. They have been investigated for their antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory properties . This makes them valuable for the development of new pharmaceuticals.

Synthetic Chemistry

The structural versatility of 5-(p-Tolyl)piperidin-2-one allows it to be used in synthetic chemistry for the construction of complex molecules. Its derivatives are important in the synthesis of various heterocyclic compounds that are significant in pharmaceuticals and industrial applications .

Drug Discovery

In drug discovery, the piperidine ring of 5-(p-Tolyl)piperidin-2-one is a common feature in many pharmacologically active compounds. Its derivatives are being explored for their potential use in treating a variety of diseases, including cancer, due to their ability to interact with biological targets .

Material Science

The compound’s derivatives are also being researched for their applications in material science. Their unique chemical properties can be harnessed to create materials with specific functionalities, which can be used in electronics, optics, and other technological fields .

Chemical Diversity Studies

5-(p-Tolyl)piperidin-2-one: is part of a broader class of nitrogen-containing heterocyclic compounds that are of great interest in organic synthesis. Studies on chemical diversity often include this compound to understand the pharmacologically interesting compositions and their interactions .

将来の方向性

Piperidine derivatives, including 5-(p-Tolyl)piperidin-2-one, have a wide range of biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

Piperidine derivatives, such as 5-(p-Tolyl)piperidin-2-one, are known to be utilized in various therapeutic applications . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

For instance, they have been reported to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .

Result of Action

Given the wide range of biological activities associated with piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

5-(4-methylphenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGFKPFHCUFMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Tolyl)piperidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)